Licochalcone C Licochalcone C Licochalcone C is a natural product found in Glycyrrhiza glabra and Glycyrrhiza inflata with data available.
Brand Name: Vulcanchem
CAS No.: 144506-14-9
VCID: VC0533103
InChI: InChI=1S/C21H22O4/c1-14(2)4-11-18-20(24)13-8-16(21(18)25-3)7-12-19(23)15-5-9-17(22)10-6-15/h4-10,12-13,22,24H,11H2,1-3H3/b12-7+
SMILES: O=C(C1=CC=C(O)C=C1)/C=C/C2=CC=C(O)C(C/C=C(C)\C)=C2OC
Molecular Formula: C21H22O4
Molecular Weight: 338.4 g/mol

Licochalcone C

CAS No.: 144506-14-9

Cat. No.: VC0533103

Molecular Formula: C21H22O4

Molecular Weight: 338.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Licochalcone C - 144506-14-9

Specification

CAS No. 144506-14-9
Molecular Formula C21H22O4
Molecular Weight 338.4 g/mol
IUPAC Name (E)-3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C21H22O4/c1-14(2)4-11-18-20(24)13-8-16(21(18)25-3)7-12-19(23)15-5-9-17(22)10-6-15/h4-10,12-13,22,24H,11H2,1-3H3/b12-7+
Standard InChI Key WBDNTJSRHDSPSR-KPKJPENVSA-N
Isomeric SMILES CC(=CCC1=C(C=CC(=C1OC)/C=C/C(=O)C2=CC=C(C=C2)O)O)C
SMILES O=C(C1=CC=C(O)C=C1)/C=C/C2=CC=C(O)C(C/C=C(C)\C)=C2OC
Canonical SMILES CC(=CCC1=C(C=CC(=C1OC)C=CC(=O)C2=CC=C(C=C2)O)O)C
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Licochalcone C (IUPAC name: (E)-3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one) belongs to the chalcone class of flavonoids, distinguished by its prenyl substituent and methoxy group (Fig. 1). The molecule’s planar structure facilitates interactions with biological targets, while its phenolic groups contribute to antioxidant capacity . Key physicochemical parameters include:

PropertyValue
Molecular formulaC<sub>21</sub>H<sub>22</sub>O<sub>4</sub>
Molecular weight338.4 g/mol
SolubilitySoluble in DMSO
Melting pointNot reported
LogP (lipophilicity)Estimated 3.2

The presence of conjugated double bonds in the α,β-unsaturated ketone moiety enables Michael addition reactions with cellular thiols, a proposed mechanism for its biological activity .

Synthesis and Scalable Production

Regioselective Prenylation Strategies

The total synthesis of Licochalcone C has been achieved through directed ortho-metalation (DOM) of bis-O-MOM-protected resorcinol, enabling regioselective C-prenylation at the 3-position (Fig. 2A) . This method circumvents the low natural abundance of the compound, achieving yields up to 30 g scale with 65% efficiency . Key steps include:

  • Protection of resorcinol with methoxymethyl (MOM) groups

  • Lithium diisopropylamide (LDA)-mediated metalation at -78°C

  • Quenching with prenyl bromide for C-C bond formation

  • Sequential deprotection and aldol condensation with p-hydroxyacetophenone

Alternative routes employ Claisen-Schmidt condensation between 3-prenyl-4-hydroxy-2-methoxybenzaldehyde and 4-hydroxyphenylacetone, though yields remain lower (20%) .

Analytical Characterization

Nuclear magnetic resonance (NMR) data confirm structural integrity:

  • <sup>1</sup>H NMR (600 MHz, acetone-d<sub>6</sub>): δ 8.04 (d, J = 8.7 Hz, H-2′/6′), 7.99 (d, J = 15.6 Hz, H-β), 5.28 (m, H-2″)

  • <sup>13</sup>C NMR: 191.2 ppm (ketone C=O), 164.3 ppm (aryl C-O)

Mass spectrometry (ESI-IT) shows a molecular ion peak at m/z 339.1 [M+H]<sup>+</sup>, consistent with the molecular formula .

Anticancer Activities and Mechanisms

Cytotoxicity Across Cancer Cell Lines

Licochalcone C demonstrates broad-spectrum anticancer activity, with IC<sub>50</sub> values spanning 19–50.8 µM (Table 1) . Notably, it retains potency against oxaliplatin-resistant colorectal cancer (HCT116-OxR, IC<sub>50</sub> = 28 µM), suggesting utility in drug-resistant malignancies .

Table 1: Anticancer activity of Licochalcone C

Cell LineOriginIC<sub>50</sub> (µM)Reference
HCT116Colorectal25.6
KYSE 410Esophageal19.0
MCF7Breast47.0
A549Lung45.0

EGFR/AKT Inhibition

Licochalcone C binds the ATP pocket of EGFR (K<sub>d</sub> = 0.8 µM) and AKT (K<sub>d</sub> = 1.2 µM), inhibiting phosphorylation by >70% at 25 µM . Molecular docking reveals hydrogen bonds with EGFR’s Met793 and AKT’s Glu234, stabilizing the inactive kinase conformations .

Cell Cycle Arrest

Treatment induces G<sub>1</sub> phase arrest via:

  • Downregulation of cyclin D1 (2.3-fold decrease)

  • Upregulation of p21 (3.1-fold) and p27 (2.8-fold)

This is accompanied by RB hypophosphorylation and E2F1 sequestration, blocking S-phase entry .

Mitochondrial Apoptosis

Licochalcone C disrupts mitochondrial membrane potential (ΔΨ<sub>m</sub>) by 58% at 30 µM, triggering cytochrome c release (4.2-fold increase) and caspase-3/7 activation . Bax/Bcl-2 ratios increase 3.5-fold, favoring apoptosome formation.

Antibacterial Effects and Mode of Action

Gram-Positive Bactericidal Activity

Against Staphylococcus aureus, Licochalcone C exhibits MIC<sub>50</sub> = 6.25 µg/mL, comparable to nisin (MIC<sub>50</sub> = 5.0 µg/mL) . Time-kill assays show 99.9% reduction in CFU/mL within 4 h at 2× MIC .

Membrane Disruption Mechanisms

Fluorescence microscopy using SYTO9/PI stains confirms membrane permeabilization, with 78% of cells showing PI uptake post-treatment . This correlates with:

  • 45% decrease in membrane ergosterol content

  • 2.1-fold increase in extracellular ATP leakage

Antioxidant and Anti-Inflammatory Properties

Radical Scavenging Capacity

In THP-1 macrophages, Licochalcone C (50 µM) reduces LPS/IFN-γ-induced ROS by 62% via:

  • Superoxide dismutase (SOD) upregulation (1.8-fold)

  • Catalase (CAT) activation (2.3-fold)

  • Glutathione peroxidase (GPx) induction (1.9-fold)

NF-κB Pathway Modulation

The compound inhibits IκBα phosphorylation (IC<sub>50</sub> = 18 µM), preventing nuclear translocation of NF-κB p65 and subsequent iNOS expression . This reduces nitric oxide production by 74% in inflamed macrophages .

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